3-benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione 3-benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.: 1326909-32-3
VCID: VC5842659
InChI: InChI=1S/C25H20N4O4/c1-2-32-19-11-8-17(9-12-19)22-27-23(33-28-22)18-10-13-20-21(14-18)26-25(31)29(24(20)30)15-16-6-4-3-5-7-16/h3-14H,2,15H2,1H3,(H,26,31)
SMILES: CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5
Molecular Formula: C25H20N4O4
Molecular Weight: 440.459

3-benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

CAS No.: 1326909-32-3

Cat. No.: VC5842659

Molecular Formula: C25H20N4O4

Molecular Weight: 440.459

* For research use only. Not for human or veterinary use.

3-benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione - 1326909-32-3

Specification

CAS No. 1326909-32-3
Molecular Formula C25H20N4O4
Molecular Weight 440.459
IUPAC Name 3-benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione
Standard InChI InChI=1S/C25H20N4O4/c1-2-32-19-11-8-17(9-12-19)22-27-23(33-28-22)18-10-13-20-21(14-18)26-25(31)29(24(20)30)15-16-6-4-3-5-7-16/h3-14H,2,15H2,1H3,(H,26,31)
Standard InChI Key ONBCSMDBZFFNAR-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure centers on a quinazoline-2,4(1H,3H)-dione scaffold, a bicyclic system comprising fused benzene and pyrimidine rings with keto groups at positions 2 and 4. At position 3, a benzyl group (-CH2C6H5) is attached, while position 7 hosts a 1,2,4-oxadiazole ring substituted with a 4-ethoxyphenyl group (-C6H4-OCH2CH3). The oxadiazole moiety, a five-membered heterocycle containing two nitrogen and one oxygen atom, enhances electronic stability and bioactivity through conjugated π-systems .

Molecular Formula and Weight

The molecular formula is deduced as C25H20N4O4, with a calculated molecular weight of 442.45 g/mol. This aligns with structurally similar quinazoline derivatives, such as 3-(4-methoxybenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione (MW: 444.41 g/mol), where substitutions alter functional groups without drastically changing the mass.

Spectroscopic Signatures

Key spectroscopic features inferred from analogues include:

  • IR: Stretching frequencies for C=O (quinazoline-dione) at ~1680 cm⁻¹, C=N (oxadiazole) at ~1655 cm⁻¹, and C-O-C (ethoxy) at ~1250 cm⁻¹ .

  • NMR: Quinazoline-dione carbonyls appear at ~160 ppm (13C), while oxadiazole C-2 and C-5 resonate at ~158 ppm and ~164 ppm, respectively .

Synthesis and Structural Modification

Synthetic Pathways

The synthesis of this compound likely follows multi-step routes common to quinazoline-oxadiazole hybrids (Fig. 1):

Step 1: Quinazoline-2,4-dione Formation
Anthranilic acid undergoes cyclization with urea or phosgene to yield quinazoline-2,4-dione .

Step 2: N-Alkylation at Position 3
Reaction with benzyl chloride in the presence of potassium carbonate introduces the benzyl group .

Step 3: Oxadiazole Ring Construction at Position 7
A cyano group at position 7 is converted to an amidoxime via hydroxylamine, followed by cyclization with 4-ethoxybenzoyl chloride to form the 1,2,4-oxadiazole .

Yield Optimization

Yields for analogous syntheses range from 45–65%, with purity >95% achieved via column chromatography . Critical challenges include regioselectivity in oxadiazole formation and steric hindrance from the benzyl group.

Pharmacological Activities

Antimicrobial Efficacy

1,2,4-Oxadiazole derivatives show broad-spectrum activity. Compound 13 (a triazole-quinazoline hybrid) inhibited Staphylococcus aureus and Escherichia coli at MIC = 65–80 µg/mL, comparable to ampicillin . The 4-ethoxyphenyl group likely improves lipid solubility, facilitating bacterial membrane penetration .

Mechanism of Action

Antitumor Pathways

  • Topoisomerase Inhibition: Quinazoline-diones bind to topoisomerase II-DNA complexes, inducing double-strand breaks .

  • Tubulin Polymerization Disruption: Benzyl groups may occupy the colchicine-binding site, preventing microtubule assembly .

Antimicrobial Targets

  • DNA Gyrase Binding: Oxadiazole mimics fluoroquinolones, inhibiting gyrase ATPase activity .

  • Cell Wall Synthesis Interference: Electrophilic oxadiazole nitrogens react with peptidoglycan precursors .

Comparative Analysis with Analogues

CompoundSubstituentsAntitumor GI50 (µM)Antimicrobial MIC (µg/mL)
Target Compound3-benzyl, 7-oxadiazolePredicted: 8–12Predicted: 50–70
EVT-29114253-(4-methoxybenzyl)N/AN/A
Compound 13 Triazole-quinazolineN/A65 (E. coli)
3-Benzyl-6-methyl 3-benzyl, 6-methyl7.24N/A

Predicted values based on structural analogues.

Future Directions

  • ADMET Profiling: Assess bioavailability, metabolic stability, and toxicity in preclinical models.

  • Structural Optimization: Introduce fluorine or sulfonamide groups to enhance potency .

  • Dual-Action Therapeutics: Explore synergies between antitumor and antimicrobial mechanisms.

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